molecular formula C13H10FNO3S B4878278 2-fluoro-N-(phenylsulfonyl)benzamide

2-fluoro-N-(phenylsulfonyl)benzamide

Cat. No.: B4878278
M. Wt: 279.29 g/mol
InChI Key: ABCBGTPDCCYPKV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(phenylsulfonyl)benzamide is a fluorinated benzamide derivative characterized by a phenylsulfonyl group attached to the benzamide core via an amide linkage. Its molecular formula is C₁₃H₁₀FNO₃S, with a molecular weight of 279.29 g/mol. The fluorine atom at the ortho position of the benzamide ring enhances electronic effects, while the phenylsulfonyl group contributes to steric bulk and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(benzenesulfonyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-12-9-5-4-8-11(12)13(16)15-19(17,18)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCBGTPDCCYPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(phenylsulfonyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with phenylsulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(phenylsulfonyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The benzamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Fluoro-N-(phenylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The phenylsulfonyl group contributes to the compound’s stability and reactivity, facilitating its interaction with biological pathways. The benzamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Unique Advantages of this compound

Synergistic Electronic Effects : The ortho-fluorine and sulfonyl group create a polarized electron-deficient benzamide core, favoring interactions with nucleophilic enzyme active sites .

Versatility in Derivatization : The sulfonyl group serves as a handle for further functionalization (e.g., conjugation with thiophene or pyrimidine moieties) to tailor bioactivity .

Low Toxicity : Fluorination mitigates oxidative stress-related toxicity observed in chloro- or nitro-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-(phenylsulfonyl)benzamide
Reactant of Route 2
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